1H-Benzimidazole, 1-ribofuranosyl-

Descripción

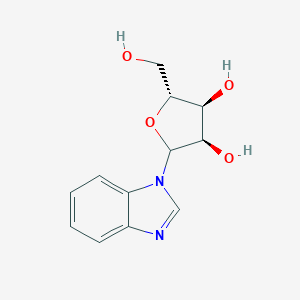

1H-Benzimidazole, 1-ribofuranosyl- (CAS: 14505-70-5) is a nucleoside analog characterized by a benzimidazole core substituted at the 1-position with a ribofuranosyl group. Its molecular formula, C₁₂H₁₄N₂O₄, reflects the integration of a sugar moiety (ribofuranose) with the heterocyclic benzimidazole system . Benzimidazole derivatives are renowned for their broad pharmacological applications, including antiviral, anticancer, and antimicrobial activities . However, specific biological data for this compound remain sparse in the provided literature, necessitating comparisons with structurally or functionally related benzimidazole derivatives.

Propiedades

Número CAS |

14505-70-5 |

|---|---|

Fórmula molecular |

C12H14N2O4 |

Peso molecular |

250.25 g/mol |

Nombre IUPAC |

(3R,4S,5R)-2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2/t9-,10-,11-,12?/m1/s1 |

Clave InChI |

VQJDOEMQZNKEMJ-KBIHSYGRSA-N |

SMILES |

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O |

SMILES isomérico |

C1=CC=C2C(=C1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O |

Sinónimos |

1H-Benzimidazole, 1-ribofuranosyl- |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antiviral Properties

Mechanism of Action Against Herpesviruses

1H-Benzimidazole derivatives, particularly those modified with ribofuranosyl groups, have been identified as potent antiviral agents. A notable compound in this category is 5,6-dichloro-2-(isopropylamino)-1-(β-L-ribofuranosyl)-1H-benzimidazole (1263W94), which has shown selective activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) without affecting other herpesviruses like HSV-1 and HSV-2. This selectivity is attributed to its unique mechanism that inhibits viral DNA maturation rather than DNA synthesis itself .

Clinical Implications

The antiviral efficacy of 1263W94 has been demonstrated in various studies. For instance:

- In vitro Studies : Research indicates that 1263W94 exhibits a 50% inhibitory concentration (IC50) ranging from 0.03 to 0.132 μM against clinical isolates of HCMV .

- Animal Studies : The compound has shown over 50% oral bioavailability in primate models with no observed toxic effects at high doses (180 mg/kg for 30 days) .

Treatment of Viral Infections

Applications in Therapy

The benzimidazole riboside compounds are being explored for their potential in treating viral infections, particularly those caused by HCMV and EBV. The therapeutic applications include:

- Prophylaxis and Treatment : These compounds can be utilized for preventing and treating viral diseases such as herpes virus infections, hepatitis B, and hepatitis C .

- Combination Therapies : They are also being investigated as part of combination therapies to enhance the efficacy of existing antiviral regimens.

Case Studies

Case Study: Efficacy Against HCMV

A study focused on the effectiveness of 1263W94 against HCMV involved treating infected cell lines with varying concentrations of the drug. The results indicated that while traditional antiviral agents target DNA synthesis, 1263W94 effectively inhibited DNA maturation processes, leading to the accumulation of high-molecular-weight viral DNA forms .

| Study Parameter | Result |

|---|---|

| IC50 against HCMV | 0.03 to 0.132 μM |

| Oral Bioavailability | >50% in monkeys and rats |

| Toxicity | None observed at therapeutic doses |

Broader Implications

Antineoplastic Activity

Beyond antiviral applications, some benzimidazole derivatives have been noted for their antineoplastic properties, making them candidates for cancer treatment as well. These compounds inhibit cellular proliferation and induce apoptosis in various cancer cell lines .

Comparación Con Compuestos Similares

Table 1. Structural and Functional Comparison of 1H-Benzimidazole Derivatives

Table 2. Pharmacological Mechanisms of Selected Derivatives

Métodos De Preparación

Nitro Reduction and Diazotization Pathways

The foundational approach involves constructing the benzimidazole core through nitro-group reduction followed by diazotization. In a seminal study, 4,5-dichloro-o-phenylenediamine was cyclized with carbonyl diimidazole to yield 5,6-dichlorobenzimidazol-2-one, which subsequently underwent bromination with phosphorus oxybromide to introduce the 2-bromo substituent. A critical advancement in this pathway was the resolution of positional isomers (5-amino vs. 6-amino derivatives) via silica column chromatography after catalytic hydrogenation of nitro intermediates. This step ensured regiochemical purity, a prerequisite for subsequent glycosylation reactions.

The diazotization step employs tert-butyl nitrite and cupric chloride to convert amino intermediates to chlorinated derivatives. For example, 6-amino-2-chloro-1-(β-d-ribofuranosyl)benzimidazole (Compound 8 ) was transformed into the 2,6-dichloro analog (Compound 10 ) through this method, achieving 77% yield under optimized conditions.

Ribofuranosyl Donor Activation

Coupling the benzimidazole aglycone to ribofuranosyl moieties requires precise control of stereochemistry. The patented method utilizes 1,2,3,4-tetra-O-acetyl-β-d-ribopyranose as a glycosyl donor, reacting with 2-bromo-5,6-dichlorobenzimidazole in the presence of Lewis acids. This approach capitalizes on the acetyl protecting groups to direct β-anomer formation, with yields reaching 56% after chromatographic purification. A notable innovation involves the use of silver sulfate in concentrated sulfuric acid to facilitate bromination-glycosylation cascades, as demonstrated in the synthesis of 4,7-dibromo-1-β-d-ribofuranosyl-1H-benzotriazole derivatives.

Anomeric Configuration Control

Nuclear Overhauser Effect (NOE) spectroscopy has proven indispensable for assigning anomeric configurations. In the synthesis of 6-chloro-2-methoxy-1-(β-d-ribofuranosyl)benzimidazole (Compound 11 ), differential NOE experiments between H1' and H2' protons confirmed the β-configuration, critical for antiviral activity.

Halogenation and Functional Group Interconversion

Directed Bromination Strategies

Bromination at the 2-position of the benzimidazole core is achieved through two primary routes:

-

Phosphorus Oxybromide-Mediated Bromination : Treatment of 5,6-dichlorobenzimidazol-2-one with POBr₃ in ethyl acetate at reflux conditions introduces bromine with 77% efficiency.

-

Electrophilic Aromatic Substitution : Ag₂SO₄-catalyzed bromination in H₂SO₄ enables sequential dibromination at the 4,7-positions while maintaining ribofuranosyl integrity.

Thioether and Methoxy Derivatives

Alkylation of 6-chloro-1-(β-d-ribofuranosyl)benzimidazole-2-thione (Compound 14 ) with methyl iodide or benzyl bromide produces 2-methylthio (Compound 12 ) and 2-benzylthio (Compound 13 ) analogs, respectively. Methoxy groups are introduced via nucleophilic displacement using sodium methoxide, as exemplified by the synthesis of Compound 11 from 2,6-dichloro precursor 10 .

Deprotection and Final Product Isolation

Acetyl Group Removal

Deprotection of tetraacetylated intermediates typically employs methanolic ammonia or aqueous lithium hydroxide. For instance, treatment of 2-bromo-5,6-dichloro-1-(2,3,4-tri-O-acetyl-β-d-ribopyranosyl)-1H-benzimidazole with 1M LiOH in dioxane/water (0–5°C) cleanly removes acetyl groups while preserving the glycosidic bond.

Chromatographic Purification

Silica gel chromatography remains the workhorse for final purification, with solvent systems such as chloroform/methanol (95:5) or ethyl acetate/iso-octane (1:1) effectively separating regioisomers and eliminating cytotoxic byproducts.

Analytical Characterization

Spectroscopic Techniques

Crystallographic Data

While X-ray structures are sparingly reported, melting points provide empirical purity metrics:

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the primary synthetic routes for incorporating the ribofuranosyl group into 1H-benzimidazole derivatives?

The ribofuranosyl moiety is typically introduced via N-alkylation of the benzimidazole core using ribofuranosyl halides under basic conditions. For example, 5,6-dichloro-2-substituted benzimidazoles can be alkylated with substituted benzyl halides to yield ribofuranosyl derivatives. Acid-catalyzed condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives is another common method, often enhanced by microwave-assisted synthesis for improved efficiency and reduced reaction times .

Q. Which analytical techniques are essential for structural confirmation of 1-ribofuranosyl-1H-benzimidazole derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming regioselectivity and substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weights, while UV-Vis spectroscopy (e.g., NIST data ) aids in purity assessment. X-ray crystallography may resolve complex stereochemical configurations, particularly for ribofuranosyl linkage verification .

Q. How do researchers assess the basic structure-activity relationships (SAR) of 1-ribofuranosyl-benzimidazole antivirals?

SAR studies involve systematic substitutions at positions C-2, C-5, and C-6 of the benzimidazole core. For instance, halogenation (Cl/Br) at C-2 enhances antiviral selectivity against HIV while reducing cytotoxicity. Biological assays (e.g., EC50 values for viral inhibition) and cytotoxicity profiling in cell lines (e.g., MT-4 cells) are used to establish therapeutic indices .

Advanced Research Questions

Q. What computational strategies improve the design of 1-ribofuranosyl-benzimidazole derivatives with targeted antiviral activity?

Structure-activity landscape analysis (SALI) and molecular docking identify critical interactions with viral targets (e.g., HIV reverse transcriptase). SkelSphere descriptors and Osiris DataWarrior tools map structural features to activity cliffs, enabling prioritization of substituents like 4-phenyl-piperazinyl groups for enhanced binding .

Q. How can regioselectivity challenges during N-alkylation of benzimidazoles be addressed in synthesis?

Regioselectivity is controlled using bulky bases (e.g., K2CO3) to favor N-1 alkylation over competing sites. Microwave irradiation accelerates reactions, minimizing side products. Green solvents (e.g., PEG-400) and catalysts (e.g., CuI) further improve yield and selectivity .

Q. What mechanisms explain the reverse transcriptase-independent antiviral activity of certain 1-ribofuranosyl-benzimidazole derivatives?

Some derivatives inhibit HIV via non-canonical pathways, such as viral entry or integrase inhibition. Comparative studies with drug-resistant HIV strains (e.g., RT-K103N mutants) and time-of-addition assays help elucidate these mechanisms. For example, 2-bromo-5,6-dichloro derivatives show activity independent of RT inhibition .

Q. How do ribofuranosyl modifications impact the pharmacokinetic properties of benzimidazole-based antivirals?

Substituents like 5,6-dimethyl groups (e.g., 5,6-dimethyl-1-α-D-ribofuranosyl-benzimidazole ) enhance metabolic stability by reducing cytochrome P450-mediated oxidation. LogP calculations and in vitro permeability assays (e.g., Caco-2 models) correlate lipophilicity with oral bioavailability.

Methodological Considerations

Q. What in vitro models are suitable for evaluating the dual antimicrobial and anticancer potential of these compounds?

Anticancer activity is tested via MTT assays in tumor cell lines (e.g., HeLa, MCF-7), while antimicrobial efficacy uses MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens. Synergistic effects are explored using checkerboard assays .

Q. How can researchers mitigate cytotoxicity in 1-ribofuranosyl-benzimidazole derivatives?

Toxicity is reduced by introducing polar groups (e.g., carboxylic acids) or optimizing substituent size. Comparative cytotoxicity screens in primary human fibroblasts (e.g., HFF cells) and cancer lines identify selective candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.